2-Methyl-2-(4-phenylphenyl)propanoic acid

Description

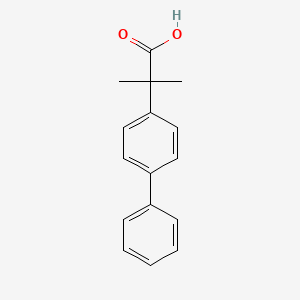

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-16(2,15(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLDJEURSCSPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302325 | |

| Record name | 2-methyl-2-(4-phenylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48170-23-6 | |

| Record name | NSC150239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2-(4-phenylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2 4 Phenylphenyl Propanoic Acid

Retrosynthetic Analysis of the 2-(4-phenylphenyl)propanoic Acid Core

A retrosynthetic analysis of 2-Methyl-2-(4-phenylphenyl)propanoic acid simplifies the synthetic challenge by disconnecting the molecule at key bonds to reveal potential starting materials. The primary disconnection is at the carbon-carbon bond of the propanoic acid side chain, leading to a biphenyl (B1667301) precursor. A key disconnection can be made at the biphenyl linkage itself, suggesting a cross-coupling strategy. Alternatively, functionalization of a pre-formed biphenyl skeleton can be considered. Another significant disconnection involves the propanoic acid moiety, which can be introduced through various functional group transformations. This analysis lays the groundwork for several plausible synthetic routes.

Common Synthetic Routes for Arylpropanoic Acids

The synthesis of arylpropanoic acids, including this compound, can be achieved through several established methods. These routes offer flexibility in terms of starting materials and reaction conditions.

Friedel-Crafts Acylation and Subsequent Transformations

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring. wikipedia.orgchemistrysteps.comnumberanalytics.comorganic-chemistry.orgchemistrysteps.com In the context of synthesizing the target molecule, biphenyl can be acylated with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a ketone. wikipedia.orgchemistrysteps.comnumberanalytics.com This ketone can then be converted to the desired propanoic acid derivative through a series of transformations, such as a Willgerodt-Kindler reaction followed by hydrolysis, or by conversion to an intermediate that can be further manipulated.

A significant advantage of Friedel-Crafts acylation is that it generally avoids the polyalkylation issues that can occur with Friedel-Crafts alkylation. chemistrysteps.com The resulting ketone can be reduced to the corresponding alkane if desired, providing a pathway to alkyl-substituted aromatic compounds. organic-chemistry.org

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Friedel-Crafts Acylation | Biphenyl, Propanoyl chloride, AlCl₃ | 1-(biphenyl-4-yl)propan-1-one |

| Willgerodt-Kindler Reaction | 1-(biphenyl-4-yl)propan-1-one, Sulfur, Morpholine | Thioamide intermediate |

| Hydrolysis | Thioamide intermediate, Acid or base | 2-(4-phenylphenyl)propanoic acid |

Malonate Ester Alkylation and Hydrolysis Approaches

The malonic ester synthesis is a versatile method for preparing carboxylic acids. openochem.orgchemicalnote.comwikipedia.orgpatsnap.comorgoreview.com This approach involves the alkylation of diethyl malonate with a suitable halide. For the synthesis of this compound, a 4-bromobiphenyl (B57062) derivative could be used to alkylate the malonate ester. Subsequent hydrolysis and decarboxylation would yield the desired arylpropanoic acid. A second alkylation step with a methyl halide prior to hydrolysis would introduce the alpha-methyl group.

The key steps in this synthesis are the deprotonation of the malonic ester to form a nucleophilic enolate, followed by an SN2 reaction with the alkyl halide. chemicalnote.comwikipedia.org The resulting dialkylated ester is then hydrolyzed to a dicarboxylic acid, which readily decarboxylates upon heating to yield the final product. openochem.orgpatsnap.com

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Alkylation | Diethyl malonate, Sodium ethoxide, 4-Bromomethylbiphenyl | Diethyl 2-(4-phenylbenzyl)malonate |

| Methylation | Diethyl 2-(4-phenylbenzyl)malonate, Sodium ethoxide, Methyl iodide | Diethyl 2-methyl-2-(4-phenylbenzyl)malonate |

| Hydrolysis & Decarboxylation | Diethyl 2-methyl-2-(4-phenylbenzyl)malonate, H₃O⁺, Heat | 2-Methyl-3-(4-phenylphenyl)propanoic acid |

Note: The table above outlines a possible route; direct α-arylation of a malonate ester is also a viable strategy.

Direct Alpha-Methylation of Arylacetic Acid Derivatives

The direct alpha-methylation of an arylacetic acid derivative presents a more direct route to the final product. nih.govunive.itorgsyn.org This can be achieved by treating the corresponding 2-(4-phenylphenyl)acetic acid ester or nitrile with a strong base to form an enolate, which is then quenched with a methylating agent like methyl iodide. Subsequent hydrolysis of the ester or nitrile group would yield the desired this compound.

Recent advancements have focused on developing highly enantioselective methods for the direct alkylation of arylacetic acids, which could be applicable for producing specific stereoisomers of the target compound. nih.gov

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Enolate Formation | Methyl 2-(4-phenylphenyl)acetate, Strong base (e.g., LDA) | Lithium enolate |

| Methylation | Lithium enolate, Methyl iodide | Methyl 2-methyl-2-(4-phenylphenyl)propanoate |

| Hydrolysis | Methyl 2-methyl-2-(4-phenylphenyl)propanoate, Acid or base | This compound |

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Core Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a highly efficient and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.ukmdpi.comnih.govresearchgate.netgoogle.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.

To construct the biphenyl core of this compound, a suitable arylboronic acid could be coupled with an aryl halide bearing the propanoic acid side chain or a precursor to it. For instance, (4-bromophenyl)acetic acid or its ester could be coupled with phenylboronic acid. The resulting biphenylacetic acid derivative could then be methylated at the alpha position as described previously.

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 4-Bromophenylacetic acid | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-(4-phenylphenyl)acetic acid |

| 4-Iodophenylpropanoic acid derivative | Phenylboronic acid | Pd catalyst, Base | 2-(4-phenylphenyl)propanoic acid derivative |

Nucleophilic Substitution Reactions for Aromatic Functionalization

Nucleophilic aromatic substitution (SNAr) can be a viable strategy for functionalizing an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgbyjus.commasterorganicchemistry.com In the context of synthesizing the target compound, a highly activated aryl halide could potentially react with a nucleophile that introduces the propanoic acid side chain or a precursor.

For an SNAr reaction to be effective, the aromatic ring must typically bear strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. wikipedia.org The reaction proceeds through a Meisenheimer complex intermediate. wikipedia.org While perhaps less direct for the specific target this compound, this methodology is a fundamental tool in aromatic chemistry.

| Aromatic Substrate | Nucleophile | Conditions | Product |

| 4-Nitro-1-chlorobenzene | Diethyl malonate anion | Base | Diethyl (4-nitrophenyl)malonate |

| Activated biphenyl halide | Propanoate equivalent nucleophile | Appropriate solvent and temperature | Functionalized biphenyl derivative |

Other Chemical Transformations in Core and Side-Chain Synthesis (e.g., cyanation, chlorination, hydrogenation)

The synthesis of 2-arylpropanoic acids, including this compound, often involves a variety of chemical transformations to construct the carbon skeleton and introduce the required functional groups. Cyanation, chlorination, and hydrogenation are fundamental reactions employed in these multi-step synthetic sequences.

Cyanation: This reaction is crucial for introducing the nitrile (-CN) group, which often serves as a precursor to the carboxylic acid moiety of the target compound. The nitrile can be hydrolyzed under acidic or basic conditions to yield the desired propanoic acid. In the synthesis of related structures like 2-(4-methylphenyl)propionic acid, a common route involves the cyanation of a benzyl (B1604629) halide intermediate. For instance, p-methylbenzyl chloride can be converted to p-methylbenzyl cyanide. google.com Modern cyanation methods often seek to replace toxic cyanide sources like KCN with safer alternatives. Potassium hexacyanoferrate(II) (K4[Fe(CN)6]), a relatively non-toxic and inexpensive reagent, has been successfully used for the cyanation of aryl bromides under palladium catalysis. tezu.ernet.ingoogle.com Copper-catalyzed cyanations have also been developed, further expanding the toolkit for this transformation. tezu.ernet.in

Chlorination: Chlorination reactions are employed to introduce chlorine atoms, which can serve as leaving groups for subsequent nucleophilic substitution reactions or to activate certain positions on the molecule. In the synthesis of derivatives of 2-methyl-2'-phenylpropionic acid, thionyl chloride (SOCl₂) is used to convert a hydroxyl group on a side chain into a chloride. google.com This transformation is a key step in preparing intermediates for further coupling reactions. For example, 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methyl ester can be reacted with thionyl chloride to yield the corresponding chloro-ethyl derivative. google.com Another application involves the chloromethylation of a phenylpropionic acid core using formaldehyde (B43269) and hydrogen chloride, which attaches a -CH₂Cl group to the aromatic ring for further functionalization. google.com

Hydrogenation: This process is primarily used for the reduction of functional groups. In the context of synthesizing complex 2-arylpropanoic acids, hydrogenation can be used to reduce nitro groups on the aromatic ring to amines, which are versatile intermediates. google.com While many modern syntheses aim for efficiency, older routes sometimes involved steps requiring the reduction of a nitro group, a process that can present scalability challenges if hazardous reagents like zinc powder are used. google.comgoogle.com Catalytic hydrogenation is also a key method for the selective reduction of double or triple bonds that may be present in synthetic intermediates. For instance, the partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to 2-methyl-3-buten-2-ol (B93329) is a critical industrial process for vitamin synthesis, often employing specialized catalysts like Lindlar catalyst (Pd/CaCO₃/Pb) to prevent over-reduction. mdpi.com Continuous hydrogenation in flow reactors, such as a micropacked-bed reactor, is being explored for related compounds to improve safety and efficiency. researchgate.net

Optimization of Synthetic Pathways for Yield and Selectivity in this compound Preparation

For compounds in the 2-arylpropanoic acid family, significant effort is dedicated to achieving high yields in key steps. For example, the hydrolysis of a nitrile intermediate to the final carboxylic acid can be optimized to achieve yields as high as 92%. chemicalbook.com Similarly, the final steps of complex syntheses involving coupling and deprotection can be refined to produce the target molecule with high yield and purity. In one patented process for a derivative, the final product was obtained in an 85% yield with a purity of 99% or more, achieved through precipitation and filtration after careful pH adjustment. google.com

The choice of purification method is a crucial factor in optimization. Recrystallization is a powerful technique for achieving high purity in the final product. A process for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid reported an initial purity of 95%, which was increased to over 99% after a single recrystallization from n-hexane. google.com

The following table summarizes reported yields and purities for key transformations in the synthesis of related 2-arylpropanoic acids, illustrating the results of process optimization.

| Reaction Step | Product | Yield | Purity | Notes |

| Nitrile Hydrolysis | 2-(4-methyl)phenylpropionic acid | 92% | 98% (HPLC) | Hydrolysis with sodium hydroxide. chemicalbook.com |

| Final Coupling/Deprotection | 2-[4-(...)-phenyl]-2-methyl-propionic acid derivative | 85% | >99% (HPLC) | Purification by precipitation and filtration. google.com |

| Esterification | 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethylester | 92% | - | Reaction followed by condensation and purification. google.com |

| Sulfonylation | 2-methyl-2-{4-[2-(...)-ethyl]-phenyl}-propionic acid methylester | 91% | - | Intermediate preparation. google.com |

| Acidification & Recrystallization | 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid | 77% (initial) | >99% (final) | Purity increased from 95% to >99% via n-hexane recrystallization. google.com |

This table is generated from data on related compounds to illustrate typical optimization outcomes.

Scalability Considerations for Research and Pre-Industrial Synthesis of the Chemical Compound

Translating a synthetic route from a laboratory research scale to a pre-industrial or industrial scale introduces a new set of challenges. The primary considerations include the cost and availability of raw materials, the safety of the chemical processes, process efficiency, and waste management.

A major factor in scalability is the choice of reagents. For industrial-scale production, inexpensive and safe reagents are paramount. For example, some laboratory-scale syntheses might use highly flammable or hazardous materials like sodium hydride or zinc powder. google.compatsnap.com Such reagents are often deemed inappropriate for large-scale production due to safety risks and handling difficulties. google.com Modern industrial processes prioritize the use of safer alternatives, such as replacing toxic metal cyanides with potassium hexacyanoferrate(II) in cyanation reactions. tezu.ernet.ingoogle.com Similarly, solvents that are toxic or environmentally harmful, like carbon tetrachloride, are avoided in favor of greener alternatives. patsnap.com

Finally, the economic viability of a synthetic route is a decisive factor. The cost of reagents, such as trimethyl chlorosilane and methyl iodide, can make a process too expensive for commercial use. patsnap.com Therefore, scalable syntheses are designed around cost-effective starting materials and catalysts. The ability to produce a pharmaceutically useful compound like a 2-methyl-2'-phenylpropionic acid derivative with high yield and purity on an industrial scale is a significant achievement that enhances its pharmaceutical and industrial utility. google.com

Chemical Reactivity and Derivatization of 2 Methyl 2 4 Phenylphenyl Propanoic Acid

Oxidation Reactions of the Biphenyl (B1667301) and Propanoic Acid Moieties

The biphenyl and propanoic acid moieties of 2-Methyl-2-(4-phenylphenyl)propanoic acid exhibit distinct reactivities towards oxidizing agents.

The biphenyl group, being an electron-rich aromatic system, is susceptible to oxidation under specific conditions. While direct oxidation of the biphenyl core leading to ring cleavage requires harsh conditions, photocatalytic one-electron oxidation has been demonstrated for various biphenyl derivatives on the surface of titanium dioxide (TiO2). nih.govacs.org This process typically leads to the formation of hydroxylated biphenyls. The exact products formed from this compound under such conditions would depend on the regioselectivity of the hydroxyl radical attack, which is influenced by the electronic and steric effects of the substituents.

Conversely, the propanoic acid moiety, specifically the tertiary carbon bearing the carboxyl group and two methyl groups, is generally resistant to oxidation under mild conditions. Strong oxidizing agents, however, can lead to the degradation of the molecule. For instance, the oxidation of similar 2-methyl-branched acids has been studied in biological systems, where enzymatic processes can hydroxylate the carbon backbone. nih.gov In a laboratory setting, powerful oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid under forcing conditions would likely lead to the cleavage of the carbon-carbon bonds. For example, the oxidation of 2-methylpropane-1,2-diol (B142230) with periodic acid results in the cleavage of the C-C bond to yield acetone (B3395972) and formaldehyde (B43269), illustrating the susceptibility of such branched structures to oxidative cleavage under specific conditions. doubtnut.com

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol. Due to the steric hindrance around the carboxyl group, the choice of reducing agent is critical.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. masterorganicchemistry.comchemguide.co.ukbyjus.comambeed.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the carbonyl carbon. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.com Given the steric hindrance of the tertiary carboxylic acid in this compound, an excess of LiAlH4 and potentially elevated temperatures might be required to achieve complete reduction to 2-methyl-2-(4-phenylphenyl)propan-1-ol.

Sodium borohydride (B1222165) (NaBH4), a milder reducing agent, is generally not effective for the reduction of carboxylic acids. chemistrysteps.com However, it can be used to reduce esters derived from carboxylic acids. chemguide.co.uk Therefore, a two-step procedure involving the esterification of this compound followed by reduction of the resulting ester with NaBH4 could also yield the corresponding primary alcohol. This approach offers a safer alternative to the highly reactive LiAlH4.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl System

The biphenyl system of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the aromatic rings. The 2-methyl-2-propanoic acid group attached to one of the phenyl rings acts as a deactivating group due to the electron-withdrawing nature of the carboxylic acid, but it is an ortho, para-director. However, the steric bulk of this substituent would likely favor substitution at the para position of the other phenyl ring. The phenyl group itself is an activating group and an ortho, para-director. pearson.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination of the related compound, 2-methyl-2-phenylpropanoic acid, has been achieved using bromine in an aqueous medium, yielding predominantly the para-bromo derivative, 2-(4-bromophenyl)-2-methylpropanoic acid. acs.orgorganic-chemistry.org This suggests that this compound would likely undergo bromination on the unsubstituted phenyl ring, primarily at the para position.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. This would introduce a nitro group onto the aromatic system, with the position of substitution being influenced by the directing effects of the existing groups.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, catalyzed by a Lewis acid like aluminum chloride, can introduce alkyl or acyl groups onto the biphenyl rings. chemistrysteps.comijpcbs.comethz.chresearchgate.netmasterorganicchemistry.comresearchgate.net The regioselectivity would again be governed by the directing effects and steric hindrance of the substituents. For instance, the Friedel-Crafts acylation of biphenyl with succinic anhydride (B1165640) in the presence of AlCl3 yields 4-phenylbenzoyl-propionic acid. nih.gov

Nucleophilic aromatic substitution on the unmodified biphenyl ring of this compound is generally not feasible as it requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. However, if the biphenyl system is first functionalized with a good leaving group (e.g., a halogen) and activated with a strong electron-withdrawing group (e.g., a nitro group), subsequent nucleophilic substitution becomes possible.

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid functionality of this compound can be readily converted to esters and amides.

Esterification: The formation of esters from this sterically hindered carboxylic acid can be challenging under standard Fischer esterification conditions (acid catalyst and alcohol). More effective methods for sterically hindered acids include:

Steglich Esterification: This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid, allowing for mild and efficient esterification with a wide range of alcohols, including sterically hindered ones. organic-chemistry.orgrsc.org

Use of Active Esterification Catalysts: Catalysts such as tin(II) chloride, tetrabutyl titanate, and zinc carbonate have been used for the esterification of sterically hindered polyhydroxymonocarboxylic acids with polyols at elevated temperatures. google.com

Kinetic studies on the esterification of propanoic acid and its derivatives have shown that factors like temperature, molar ratio of reactants, and the nature of the catalyst significantly influence the reaction rate and yield. ijpcbs.comethz.chwikipedia.orgnih.gov For this compound, the steric hindrance would be a major factor affecting the kinetics.

Amidation: The synthesis of amides from this compound can be achieved by reacting it with an amine in the presence of a coupling agent. Similar to esterification, direct thermal amidation might be inefficient due to the steric hindrance. Common methods for the amidation of carboxylic acids include:

Coupling Reagents: Reagents like DCC or other carbodiimides, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for promoting amide bond formation under mild conditions. nih.gov

Enzymatic Amidation: Lipases, such as Candida antarctica lipase (B570770) B, have been used as biocatalysts for the green and efficient synthesis of amides from carboxylic acids and amines. nih.gov

The reaction conditions for both esterification and amidation would need to be optimized to overcome the steric hindrance posed by the two methyl groups on the alpha-carbon.

Synthesis of Functionalized Derivatives of this compound

A variety of functionalized derivatives of this compound can be synthesized by targeting either the biphenyl system or the carboxylic acid group.

Halogenated Derivatives: As mentioned in section 3.3, selective bromination can introduce a bromine atom onto the biphenyl ring. acs.orgorganic-chemistry.org This halogenated derivative can then serve as a versatile intermediate for further transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Nitro Derivatives: Nitration of the biphenyl ring can yield nitro-substituted derivatives. masterorganicchemistry.comgoogle.com The nitro group can subsequently be reduced to an amino group, which can then be further modified. For example, 2-methyl-2-(4-nitrophenoxy)propanoic acid has been synthesized by reacting 4-nitrophenol (B140041) with ethyl 2-bromo-2-methylpropionate followed by hydrolysis. researchgate.net

Ester and Amide Derivatives: A wide array of ester and amide derivatives can be prepared by reacting the carboxylic acid with various alcohols and amines, as detailed in section 3.4. These derivatives can be designed to have specific physical or biological properties. For instance, the synthesis of amide prodrugs of 2-arylpropionic acids has been reported to enhance their therapeutic profiles. nih.gov

Other Derivatives: The synthesis of more complex derivatives of related 2-phenylpropionic acids has been reported, including those incorporating heterocyclic moieties like oxadiazoles, triazoles, and thiadiazoles, which often exhibit interesting biological activities. nih.govingentaconnect.com Similar strategies could be applied to this compound to generate novel compounds.

Below is a table summarizing some potential functionalized derivatives and the general synthetic approaches.

| Derivative Type | General Synthetic Approach | Key Reagents/Conditions |

| Halogenated | Electrophilic Halogenation | Br2 / aqueous medium |

| Nitro | Electrophilic Nitration | HNO3 / H2SO4 |

| Amino | Reduction of Nitro derivative | H2 / Pd/C or SnCl2 / HCl |

| Ester | Esterification | Alcohol, DCC, DMAP |

| Amide | Amidation | Amine, DCC, HOBt |

| Primary Alcohol | Reduction of Carboxylic Acid | LiAlH4 |

Mechanistic Studies of Reactions Involving the Chemical Compound

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The electrophile attacks the π-system of one of the biphenyl rings, and the regioselectivity is determined by the electronic and steric effects of the substituents, which stabilize or destabilize the carbocation intermediate at different positions. pearson.commasterorganicchemistry.comwikipedia.orgyoutube.com

Reduction of the Carboxylic Acid: The mechanism of reduction with LiAlH4 involves the initial deprotonation of the acidic proton, followed by the nucleophilic attack of a hydride ion on the carbonyl carbon. This leads to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is immediately reduced further to the primary alcohol. chemistrysteps.com

Esterification (Steglich): The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, attacking the O-acylisourea to form an even more reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. organic-chemistry.org

Amidation: The mechanism of amidation using coupling reagents like DCC is similar to the Steglich esterification, where the carboxylic acid is activated to facilitate the nucleophilic attack by the amine.

Further mechanistic investigations, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific reaction pathways and transition states for reactions involving this compound, particularly to understand the influence of its unique steric and electronic properties.

Advanced Structural Analysis and Spectroscopic Characterization of 2 Methyl 2 4 Phenylphenyl Propanoic Acid

X-ray Crystallography Studies of the Chemical Compound and its Derivatives

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. While a specific single-crystal X-ray structure for 2-Methyl-2-(4-phenylphenyl)propanoic acid is not publicly available, extensive studies on closely related biphenyl (B1667301) carboxylic acids and 2-arylpropanoic acids (profens) allow for a detailed and accurate prediction of its solid-state characteristics.

Single crystal X-ray diffraction (SCXRD) provides the absolute configuration and conformational details of a molecule in the solid state. For this compound, the key structural questions involve the planarity of the biphenyl system and the orientation of the propanoic acid side chain.

In many crystalline structures of biphenyl derivatives, the two phenyl rings are not coplanar. This twist is due to steric hindrance between the ortho-hydrogens on adjacent rings. The resulting dihedral angle (the twist angle) typically ranges from 30° to 60°. For example, in the crystal structure of biphenyl-2-carboxylic acid, the biphenyl twist angles were found to be in the range of 46.5(2)° to 52.5(2)°. nih.gov Similarly, in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings of the biphenyl group is 26.09(4)°. nih.gov It is therefore highly probable that the biphenyl moiety in this compound adopts a similarly twisted conformation in the solid state.

The propanoic acid group's conformation relative to the phenyl ring is another critical feature. In related structures, the carboxyl group is often twisted out of the plane of the aromatic ring to which it is attached. In biphenyl-2-carboxylic acid, this angle ranges from 43.6(3)° to 50.9(3)°. nih.gov This orientation minimizes steric repulsion while allowing for the formation of robust intermolecular interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Compounds with conformational flexibility, such as biphenyl derivatives, are particularly prone to polymorphism. royalsocietypublishing.org Different polymorphs can arise from variations in the biphenyl twist angle or different packing arrangements and intermolecular synthons, leading to distinct physical properties. Studies on profens like ibuprofen (B1674241) have identified multiple polymorphic forms, highlighting the importance of thorough screening for such compounds. nih.govresearchgate.net

Co-crystallization, the process of forming a crystalline solid containing two or more neutral molecular components in a stoichiometric ratio, is a widely used strategy to modify the physical properties of a target molecule. The carboxylic acid group in this compound is an excellent hydrogen bond donor and acceptor, making it an ideal functional group for forming co-crystals. Fenbufen (B1672489), an NSAID containing a biphenyl scaffold, has been shown to form co-crystals and even an unusual multi-component ionic co-crystal with isonicotinamide, which significantly enhanced its aqueous solubility. nih.govmdpi.com The biphenyl system itself can also participate in co-crystal formation through π-π stacking interactions with other aromatic molecules. researchgate.net

The crystal packing of this compound would be dominated by a network of specific, directional, non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed by the carboxylic acid group. Carboxylic acids almost universally form robust, centrosymmetric dimers in the solid state through a pair of O—H···O hydrogen bonds between two molecules. This creates a characteristic supramolecular synthon described by the graph-set notation R²₂(8). This dimerization is observed in virtually all related biphenyl carboxylic acid structures, such as biphenyl-2-carboxylic acid and 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.govnih.gov These strong interactions are a primary driver of the crystal packing.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference Example |

|---|---|---|---|---|

| Hydrogen Bond | O—H···O | 2.6 - 2.7 | ~170 - 180 | Biphenyl-2-carboxylic acid nih.gov |

| π-π Stacking | Centroid-Centroid | 3.5 - 4.0 | N/A | Fenbufen systems nih.gov |

| C-H···π Interaction | C—H···π(centroid) | ~2.7 - 3.0 | ~140 - 160 | Fenbufen systems nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl system, the equivalent methyl protons, and the acidic proton of the carboxyl group.

Aromatic Region (δ 7.3–7.8 ppm): The nine aromatic protons would generate a complex series of multiplets in this region. The protons on the terminal phenyl ring (H-2'', H-3'', H-4'', H-5'', H-6'') would likely appear as three signals with an integration ratio of 2:2:1, similar to a monosubstituted benzene (B151609) ring. The four protons on the substituted ring (H-2', H-3', H-5', H-6') would appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern.

Aliphatic Region (δ ~1.6 ppm): The two methyl groups attached to C2 are chemically equivalent due to free rotation around the C2-C1' bond. They would therefore appear as a single, sharp singlet integrating to six protons.

Carboxylic Acid Region (δ >10 ppm): The acidic proton of the carboxyl group is highly deshielded and would appear as a broad singlet at a very low field, typically above 10 ppm. Its chemical shift can be concentration and solvent-dependent.

| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity |

|---|---|---|---|

| -COOH | > 10.0 | 1H | s (broad) |

| H-2'', H-6'' | ~7.65 | 2H | d |

| H-2', H-6' | ~7.60 | 2H | d |

| H-3', H-5' | ~7.50 | 2H | d |

| H-3'', H-5'' | ~7.45 | 2H | t |

| H-4'' | ~7.35 | 1H | t |

| -CH₃ | ~1.60 | 6H | s |

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, reflecting the molecule's symmetry.

Carbonyl Carbon (δ ~180 ppm): The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field.

Aromatic Carbons (δ 127–145 ppm): Due to symmetry, seven distinct signals are expected for the twelve aromatic carbons. Four of these will be quaternary (C-1', C-4', C-4, C-1''), and five will be protonated CH carbons.

Aliphatic Carbons (δ 25–50 ppm): Three signals are expected in this region: the quaternary carbon (C2) at around 45-50 ppm, and the two equivalent methyl carbons (C3) at a higher field, around 25 ppm.

| Carbon Assignment | Predicted δ (ppm) | Carbon Type |

|---|---|---|

| C1 (-COOH) | ~182 | Quaternary (C=O) |

| C4' / C1'' | ~141-145 | Quaternary |

| C1' / C4'' | ~140-144 | Quaternary |

| C3'', C5'' | ~129 | CH |

| C2'', C6'' | ~128 | CH |

| C2', C6' | ~127.5 | CH |

| C3', C5' | ~127 | CH |

| C2 | ~48 | Quaternary |

| C3 (-CH₃) | ~25 | CH₃ |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, COSY would show correlations between adjacent protons within each aromatic ring. For example, H-2' would show a cross-peak with H-3', and H-2'' would show a cross-peak with H-3''. No correlations would be seen between the two separate phenyl rings or between the aromatic and methyl protons, confirming them as isolated spin systems. azom.comasahilab.co.jp

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the proton signals in Table 2 with their corresponding carbon signals in Table 3 (e.g., the aromatic protons to their respective CH carbons and the methyl protons to the methyl carbon signal).

A correlation from the methyl protons (H3) to the quaternary carbon (C2), the carboxylic carbon (C1), and the ipso-carbon of the phenyl ring (C1').

Correlations from the aromatic protons H-2' and H-6' to the quaternary carbon C2, confirming the connection of the propanoic acid moiety to the biphenyl system.

Correlations between protons on one ring and carbons on the other (e.g., from H-2' to C-4') would help assign the quaternary carbons of the biphenyl linkage.

Through the combined application of these advanced spectroscopic and crystallographic techniques, a comprehensive and detailed structural model of this compound can be confidently established.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a chemical formula of C₁₆H₁₆O₂, the theoretical monoisotopic mass is 240.11504 Da. HRMS analysis would be expected to yield a molecular ion peak corresponding to this mass with high accuracy, typically within a few parts per million (ppm).

While experimental HRMS data for this specific compound is not widely available in published literature, theoretical predictions for various adducts that may be observed in electrospray ionization (ESI) or other soft ionization techniques can be calculated. These predictions are crucial for identifying the compound in complex mixtures.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 241.12232 |

| [M+Na]⁺ | 263.10426 |

| [M-H]⁻ | 239.10776 |

| [M+NH₄]⁺ | 258.14886 |

| [M+K]⁺ | 279.07820 |

This table presents the predicted m/z values for common adducts of this compound, based on its molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (often the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic properties of a molecule, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

Key expected IR absorption bands would include:

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

C-H stretching bands for the aromatic rings (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹).

C=C stretching bands for the aromatic rings in the 1600-1450 cm⁻¹ region.

A comprehensive search of scientific databases indicates that the experimental IR spectrum for this compound has not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions between different energy levels. The biphenyl moiety in this compound is the primary chromophore. The absorption spectrum is expected to be influenced by the substitution on the phenyl rings. Typically, biphenyl and its derivatives exhibit strong absorption bands in the UV region. The exact absorption maxima (λmax) would depend on the solvent used and the specific electronic environment of the chromophore.

Detailed experimental UV-Vis spectroscopic data for this compound is not available in the reviewed scientific literature.

Chiral Considerations in Arylpropanoic Acids and Derivatives of 2 Methyl 2 4 Phenylphenyl Propanoic Acid

Absence of Chirality at the Alpha-Carbon (C2) in 2-Methyl-2-(4-phenylphenyl)propanoic Acid

Chirality in organic molecules typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituents. This tetrahedral arrangement results in a molecule that is non-superimposable on its mirror image, giving rise to a pair of enantiomers. In the case of many 2-arylpropanoic acids, such as ibuprofen (B1674241) and naproxen (B1676952), the alpha-carbon (C2) of the propanoic acid chain is indeed a stereocenter. It is attached to a hydrogen atom, a methyl group, a carboxyl group, and an aryl group.

However, this compound presents a distinct structural feature that precludes chirality. The alpha-carbon (C2) in this molecule is bonded to a carboxyl group (-COOH), a 4-phenylphenyl group, and, crucially, two methyl groups (-CH3). The presence of two identical substituents (the gem-dimethyl groups) on the C2 carbon means that it does not satisfy the fundamental requirement for a stereocenter. Consequently, the molecule possesses a plane of symmetry and is superimposable on its mirror image, rendering it achiral.

Introduction of Chirality through Strategic Derivatization or Structural Analogs

While this compound itself is achiral, chirality can be introduced into its structural framework through strategic chemical modifications. This is achieved by altering the substituents on the alpha-carbon (C2) so that all four are unique. A prime example of such a strategy is the synthesis of 2-aryl-2-fluoropropanoic acids. researchgate.net By replacing one of the methyl groups on the alpha-carbon with a different atom or group, a chiral center is created.

For instance, a hypothetical chiral analog of this compound could be 2-Fluoro-2-(4-phenylphenyl)propanoic acid. In this analog, the C2 carbon would be attached to:

A carboxyl group (-COOH)

A 4-phenylphenyl group

A methyl group (-CH3)

A fluorine atom (-F)

Since all four substituents are now different, the C2 carbon becomes a stereocenter, and the molecule exists as a pair of enantiomers (R and S forms). This strategic derivatization allows for the exploration of stereospecific interactions with biological targets, which is a cornerstone of modern drug design.

Chiral Resolution Methodologies Applied to Chiral Arylpropanoic Acid Analogs

Once a racemic mixture of a chiral arylpropanoic acid analog has been synthesized, the separation of its constituent enantiomers is a critical step for pharmacological studies. Several well-established methodologies are employed for this purpose.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of 2-arylpropionic acids. mdpi.comnih.gov The separation is influenced by the mobile phase composition, temperature, and the specific structure of the CSP. nih.gov

| Chiral Arylpropanoic Acid Analog | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) |

|---|---|---|---|

| Ibuprofen | Cellulose tris(4-methylbenzoate) | Methanol/Perchlorate buffer (pH 2.0) | >1.5 |

| Ketoprofen | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol/Trifluoroacetic acid | 2.1 |

| Flurbiprofen | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol | 1.8 |

Capillary electrophoresis offers a high-efficiency alternative for the separation of enantiomers. In this technique, a chiral selector is added to the background electrolyte. The chiral selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under the influence of an electric field. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the separation of profen enantiomers. nih.govnih.gov The degree of separation can be fine-tuned by adjusting the type and concentration of the cyclodextrin, the pH of the buffer, and the temperature. nih.gov

| Chiral Arylpropanoic Acid Analog | Chiral Selector | Background Electrolyte (BGE) | Separation Conditions |

|---|---|---|---|

| Ibuprofen | Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin | Phosphate (B84403) buffer | pH 7.0, 25°C |

| Ketoprofen | Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin | Phosphate buffer | pH 7.0, 25°C |

| Fenoprofen | Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin | Phosphate buffer | pH 7.0, 25°C |

Classical optical resolution involves the conversion of a racemic mixture into a pair of diastereomers by reaction with a single enantiomer of a chiral resolving agent. nih.gov These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. The separated diastereomers are then converted back to the individual enantiomers of the original compound. For chiral carboxylic acids, chiral amines such as (S)-(-)-1-phenylethylamine are often used as resolving agents to form diastereomeric salts. nih.gov

Alternatively, a chiral auxiliary can be covalently attached to the racemic mixture to form diastereomers. mdpi.com After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. This approach is fundamental in stereoselective synthesis.

Stereoselective Synthesis Approaches for Chiral Arylpropanoic Acid Derivatives

To avoid the often inefficient separation of racemic mixtures, stereoselective synthesis methods aim to produce a single enantiomer preferentially. These methods typically involve the use of chiral catalysts, reagents, or auxiliaries.

One common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral α-substituted carboxylic acids, oxazolidinones derived from chiral amino alcohols (Evans auxiliaries) are frequently employed. The chiral auxiliary is first acylated with the desired carboxylic acid precursor, and then the α-substituent is introduced. The steric hindrance of the auxiliary directs the incoming group to a specific face of the molecule, leading to a high degree of diastereoselectivity. Finally, the chiral auxiliary is removed to yield the desired enantiomerically enriched product.

Another approach is the use of chiral catalysts in asymmetric synthesis. For example, the stereoselective synthesis of 2-aryl-propionic acids can be achieved using chiral oxazolines. nih.gov These methods offer an elegant and efficient route to optically pure chiral arylpropanoic acid derivatives, which are invaluable for the development of new therapeutic agents.

Stereochemical Impact on Biological Activity in Structurally Related Compounds

The presence of a chiral center in most 2-arylpropanoic acid derivatives means they exist as two non-superimposable mirror images, or enantiomers, designated as (S)- and (R)-forms. viamedica.pl It is a well-established principle in pharmacology that these enantiomers can exhibit significantly different biological activities, pharmacokinetic profiles, and mechanisms of action. researchgate.net

The primary anti-inflammatory mechanism of this class of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. orientjchem.org Extensive research has demonstrated that this inhibitory activity resides almost exclusively in the (S)-enantiomer. nih.govnih.gov The (S)-form is often referred to as the "eutomer," the enantiomer possessing the desired therapeutic activity.

The (R)-enantiomer, or "distomer," is typically a much weaker COX inhibitor. nih.gov For instance, (S)-naproxen is 28 times more potent as a COX inhibitor than its (R)-counterpart. viamedica.pl Similarly, (+)-(S)-fenoprofen is approximately 35 times more potent than the (-)-(R) enantiomer. researchgate.net

Metabolic Chiral Inversion : A significant phenomenon observed for some profens is the unidirectional metabolic inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo. viamedica.plviamedica.pl This conversion effectively makes the (R)-form a prodrug for the (S)-form. The extent of this inversion differs substantially among drugs; for example, it is estimated to be between 35% and 70% for (R)-ibuprofen in humans, but very limited for (R)-flurbiprofen and (R)-ketoprofen (around 10%). viamedica.plviamedica.pl

This stereoselectivity has led to the development and marketing of single-enantiomer drugs, such as dexibuprofen ((S)-ibuprofen) and naproxen (which is sold almost exclusively as the S-isomer), to provide a more favorable therapeutic profile. viamedica.plnih.gov The administration of the pure eutomer can lead to a more rapid onset of action and potentially a better therapeutic index. viamedica.pl

Data on Stereochemical Activity in Arylpropanoic Acids

| Compound | (S)-Enantiomer Activity | (R)-Enantiomer Activity & Fate | Reference |

|---|---|---|---|

| Ibuprofen | Potent COX inhibitor; primary analgesic and anti-inflammatory effects. | Weak COX inhibitor; undergoes significant metabolic inversion (35-70%) to (S)-form. | viamedica.plviamedica.pl |

| Naproxen | Potent COX inhibitor (28x more active than R-form). Marketed as single enantiomer. | Weak COX inhibitor; does not undergo significant inversion. | viamedica.pl |

| Ketoprofen | Potent COX inhibitor. | Weak COX inhibitor; limited metabolic inversion (~10%). Contributes to analgesia via non-COX pathways. | viamedica.plviamedica.plresearchgate.net |

| Flurbiprofen | Potent COX inhibitor. | Weak COX inhibitor; minimal metabolic inversion. Investigated for separate activities (e.g., oncology). | viamedica.plnih.gov |

| Fenoprofen | Potent COX inhibitor (~35x more active than R-form). | Weak COX inhibitor; undergoes extensive stereoconversion. | researchgate.net |

Computational Chemistry and Molecular Modeling of 2 Methyl 2 4 Phenylphenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-2-(4-phenylphenyl)propanoic acid, these calculations would provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies would be employed to determine its most stable three-dimensional arrangements, or conformations. The molecule's flexibility, primarily due to the rotation around the single bonds connecting the phenyl rings and the propanoic acid side chain, allows it to adopt various shapes.

DFT calculations would systematically explore the potential energy surface of the molecule by rotating these bonds and calculating the energy of each resulting conformation. The conformations with the lowest energy are considered the most stable and are more likely to be observed experimentally. These studies are crucial as the biological activity of a molecule is often dependent on its specific 3D shape, which dictates how it can interact with biological targets.

Hypothetical DFT Conformational Analysis Data

| Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 0° | 5.2 |

| 30° | 2.1 |

| 60° | 0.0 |

| 90° | 1.8 |

| 120° | 3.5 |

| 180° | 4.0 |

Note: This table is a hypothetical representation of data that would be generated from DFT studies and does not represent actual experimental or calculated values for this compound.

Calculation of Molecular Electrostatic Potentials and Dipole Moments

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule. For this compound, an MEP map would illustrate the regions of positive and negative electrostatic potential on the molecule's surface. The carboxylic acid group would be expected to show a region of high negative potential due to the electronegative oxygen atoms, making it a likely site for electrostatic interactions with positively charged residues in a biological target.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would be used to predict how it binds to a specific biological target, such as an enzyme or a receptor.

In a typical docking study, a 3D model of the target protein is used as a receptor. The this compound molecule (the ligand) is then computationally "placed" into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable binding interaction. These simulations can help identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex.

Hypothetical Molecular Docking Results

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.9 | His323, His449, Tyr473 |

Note: This table is a hypothetical representation of data that would be generated from molecular docking simulations and does not represent actual experimental or calculated values for this compound.

Molecular Dynamics Simulations to Explore Ligand-Target Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the this compound-target complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.

These simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the binding pose predicted by docking, and the role of solvent molecules in the interaction. By analyzing the trajectory, researchers can calculate properties such as root-mean-square deviation (RMSD) to assess the stability of the complex and identify persistent interactions that are crucial for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

To build a QSAR model, a set of molecules with known activities is required. Various molecular descriptors, which are numerical representations of chemical information (e.g., molecular weight, polarity, shape), are calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. A validated QSAR model can then be used to guide the design of new analogs with potentially improved activity.

In Silico Prediction of Potential Binding Sites and Pharmacophore Mapping

In silico (computer-based) methods can be used to predict potential binding sites on a target protein and to develop a pharmacophore model for this compound. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to bind to a specific target.

Pharmacophore mapping involves identifying the key chemical features of this compound, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of features and are therefore likely to bind to the same target.

Structure Activity Relationship Sar Studies for 2 Methyl 2 4 Phenylphenyl Propanoic Acid and Its Derivatives

Identification of Key Pharmacophoric Elements within the Chemical Scaffold

The chemical architecture of 2-Methyl-2-(4-phenylphenyl)propanoic acid contains several key features that are likely essential for its biological activity. These pharmacophoric elements can be identified by dissecting the molecule into its core components:

The Carboxylic Acid Group: This acidic moiety is a cornerstone of the pharmacophore for many non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. It typically engages in crucial ionic interactions or hydrogen bonding with target proteins, such as the active site of cyclooxygenase (COX) enzymes. The anionic carboxylate at physiological pH is often vital for anchoring the molecule to a cationic residue (e.g., arginine) within the binding site.

The α,α-Dimethyl Substitution: The two methyl groups on the carbon atom alpha to the carboxylic acid create a quaternary center. This structural feature can have several implications. It may lock the molecule into a specific conformation, which could be more favorable for binding to its biological target. Furthermore, this gem-dimethyl substitution can enhance metabolic stability by preventing α-oxidation, a common metabolic pathway for profens.

The Linker between the Acid and the Aromatic System: The single carbon atom separating the carboxylic acid from the biphenyl (B1667301) moiety is a critical spacer. Studies on related arylalkanoic acids have shown that the distance between the acidic center and the aromatic ring is crucial for optimal activity. A one-carbon separation, as seen in propionic acid derivatives, is often found to be optimal for anti-inflammatory activity.

A hypothetical pharmacophore model for this class of compounds would likely feature an acidic/anionic center, a hydrophobic aromatic region, and a specific spatial arrangement of these elements.

Influence of Substituents on Biological Potency and Selectivity (Preclinical)

While specific preclinical data on a wide range of substituted derivatives of this compound is scarce, general principles from related arylpropionic acids can be extrapolated to predict the influence of substituents on biological potency and selectivity.

Substituents on the Biphenyl Rings:

The nature and position of substituents on either of the phenyl rings can dramatically alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its biological activity.

Electron-Donating Groups (EDGs): EDGs like methyl (CH₃), methoxy (B1213986) (OCH₃), or amino (NH₂) groups can increase the electron density of the aromatic system. Their effect on activity can be variable and is highly dependent on their position and the specific biological target.

The following table illustrates the hypothetical influence of different substituents on the biological activity of the core scaffold, based on general SAR principles for arylpropionic acids.

| Substituent Position | Substituent Type | Predicted Effect on Potency | Rationale |

| 4'-position of the terminal phenyl ring | Electron-Withdrawing (e.g., -Cl, -CF₃) | Likely Increase | May enhance binding affinity through additional interactions or by modifying electronic properties. |

| 4'-position of the terminal phenyl ring | Electron-Donating (e.g., -OCH₃) | Variable | Effect is target-dependent; could increase or decrease activity. |

| Ortho-positions of either phenyl ring | Bulky Groups | Likely Decrease | May introduce steric hindrance, preventing optimal binding to the target. |

Modifications to the Propanoic Acid Side Chain:

Alterations to the α,α-dimethylpropanoic acid moiety are also expected to have a significant impact on activity.

Esterification: Converting the carboxylic acid to an ester would likely abolish its activity if an ionic interaction is required for binding. However, esters can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.

Replacement of α-Methyl Groups: Replacing one or both methyl groups with other alkyl chains (e.g., ethyl) would alter the steric bulk and conformation around the acidic center, which could either enhance or diminish activity depending on the topology of the binding site.

Positional Isomer Effects on Molecular Recognition and Activity

For many biologically active arylpropionic acids, the para-substitution pattern is optimal as it allows the molecule to adopt an extended conformation, which can span the active site of enzymes like COX. An ortho- or meta-substituted isomer would have a more bent or kinked shape, which may not be complementary to the binding site.

Furthermore, the "ortho-effect" has been observed in some series of aromatic compounds, where an ortho-substituent, regardless of its electronic nature, can increase the acidity of a carboxylic acid through steric hindrance that forces the carboxyl group out of the plane of the aromatic ring. This could potentially influence the binding affinity.

Conformation-Activity Relationships and Bioactive Conformations

The three-dimensional conformation of this compound is crucial for its biological activity. Several key conformational features are at play:

Dihedral Angle of the Biphenyl System: The rotational freedom around the single bond connecting the two phenyl rings allows the biphenyl system to adopt a range of dihedral angles. The energetically preferred conformation will depend on the steric and electronic interactions between the two rings and any substituents they may carry. The bioactive conformation, i.e., the conformation the molecule adopts when bound to its target, may not be the lowest energy conformation in solution.

Orientation of the Propanoic Acid Side Chain: The orientation of the α,α-dimethylpropanoic acid group relative to the biphenyl system is also critical. Conformational analysis of related phenylpropionic acids has suggested that a more open dihedral angle between the phenyl ring and the carboxylic acid group (Ph-Cα-COOH) can be correlated with higher anti-inflammatory activity. nih.gov This suggests that an extended conformation is likely the bioactive one.

Computational modeling and techniques like X-ray crystallography and NMR spectroscopy can be employed to study the conformational preferences of these molecules and to identify the likely bioactive conformation. The α,α-dimethyl substitution in the target molecule would likely restrict the rotation around the Cα-aryl bond, leading to a more defined set of preferred conformations compared to a monosubstituted α-carbon.

Design Strategies for Modulating Activity Profile through Structural Modification

Based on the SAR principles discussed, several design strategies can be employed to modulate the activity profile of this compound and its derivatives. These strategies aim to enhance potency, improve selectivity for a particular biological target, and optimize pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement: The biphenyl core could be replaced with other bicyclic aromatic or heteroaromatic systems to explore different spatial arrangements and electronic properties. Similarly, the carboxylic acid could be replaced with bioisosteres such as a tetrazole or a hydroxamic acid, which can mimic the acidic properties of the carboxyl group but may offer different binding interactions and metabolic profiles.

Conformational Constraint: Introducing cyclic structures or bulky groups to restrict the rotation around key bonds can lock the molecule into its bioactive conformation. For example, cyclizing the propanoic acid side chain back onto the biphenyl system could create a rigid analog with potentially higher potency and selectivity.

Introduction of Specific Functional Groups: The targeted introduction of functional groups that can form specific interactions with the target protein, such as hydrogen bond donors or acceptors, can significantly enhance binding affinity. This approach relies on a detailed understanding of the three-dimensional structure of the biological target.

Prodrug Strategies: To improve properties like solubility or to reduce gastrointestinal irritation often associated with acidic NSAIDs, the carboxylic acid can be masked as an ester or an amide. These prodrugs would then be converted to the active acid in the body.

The following table summarizes some potential design strategies and their intended outcomes.

| Design Strategy | Structural Modification Example | Intended Outcome |

| Bioisosteric Replacement | Replace -COOH with a tetrazole ring | Maintain acidic character, potentially improve metabolic stability and oral bioavailability. |

| Conformational Constraint | Introduction of a bridging atom between the two phenyl rings | Lock the biphenyl dihedral angle, potentially increasing selectivity for a specific target conformation. |

| Enhance Hydrophilic/Hydrophobic Balance | Introduce a polar group (e.g., -OH) on the terminal phenyl ring | Modulate solubility and pharmacokinetic properties. |

| Prodrug Approach | Convert -COOH to -COOCH₃ | Mask the acidic group to potentially reduce gastric irritation and improve palatability. |

Molecular Interaction Mechanisms and Biochemical Pathways Preclinical, in Vitro

Enzyme Inhibition and Activation Studies (e.g., Cyclooxygenases, Fatty Acid Amide Hydrolase)

There is a lack of specific data on the inhibitory or activating effects of 2-Methyl-2-(4-phenylphenyl)propanoic acid on key enzymes such as cyclooxygenases (COX-1 and COX-2) or fatty acid amide hydrolase (FAAH). As a derivative of arylpropionic acid, it is hypothesized that it may exhibit inhibitory activity against COX enzymes, a characteristic feature of many NSAIDs. This class of drugs typically acts by blocking the synthesis of prostaglandins. nih.govnih.gov The active metabolite of the prodrug fenbufen (B1672489) is 4-biphenylacetic acid (BPAA), a potent inhibitor of prostaglandin (B15479496) synthesis in vitro. nih.govnih.govcaymanchem.com Given the structural similarity, this compound may share this property, but experimental evidence, including IC50 values, is not available. Similarly, no studies were found that investigated its potential interaction with FAAH, an enzyme involved in the endocannabinoid system.

Receptor Agonism and Antagonism Profiling (e.g., Peroxisome Proliferator-Activated Receptors)

No direct evidence from in vitro studies is available to define the agonist or antagonist activity of this compound at peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARγ, and PPARβ/δ. While some structurally related biphenyl (B1667301) compounds have been investigated as PPAR modulators, the specific activity profile of this compound has not been reported.

Protein Binding and Ligand-Protein Interaction Dynamics

Information regarding the protein binding characteristics and ligand-protein interaction dynamics of this compound is not specifically available. However, studies on the related compound fenbufen and its circulating metabolites have shown that they are highly bound to human serum proteins (greater than 98%) in vitro. nih.gov This suggests that this compound is also likely to exhibit a high degree of plasma protein binding, a common characteristic of NSAIDs which can influence their pharmacokinetic and pharmacodynamic properties.

Modulation of Key Cellular Signaling Pathways by the Chemical Compound

There is a lack of research on the specific effects of this compound on key cellular signaling pathways. It is plausible that, as a potential COX inhibitor, it could indirectly affect signaling cascades that are dependent on prostaglandins. However, without direct experimental data, its precise impact on pathways such as NF-κB, MAPKs, or others involved in inflammation and cellular regulation remains unknown.

In Vitro Metabolic Stability and Metabolite Identification Research

Specific in vitro metabolic stability studies for this compound, for instance in liver microsomes or hepatocytes, have not been reported in the available literature. Research on the parent drug fenbufen shows that it is a prodrug that is metabolized to active forms, including biphenylacetic acid. scialert.netscialert.net This indicates that the biphenyl structure can undergo metabolic transformation. The metabolic fate of this compound itself, including its rate of degradation and the identity of its metabolites, has not been documented.

Investigations into Cell-Based Assays and Primary Cellular Responses

There is a scarcity of data from cell-based assays investigating the primary cellular responses to this compound. Studies on fenbufen and its amide analogs in cell lines like RAW 264.7 have explored effects on cell viability and nitric oxide (NO) production. nih.gov For instance, fenbufen itself showed no cytotoxicity at concentrations up to 100 μM in these cells. nih.gov However, no such specific data is available for this compound to characterize its effects on cell proliferation, cytotoxicity, or the production of inflammatory mediators in various cell types.

Advanced Analytical Methodologies in Research of 2 Methyl 2 4 Phenylphenyl Propanoic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of 2-Methyl-2-(4-phenylphenyl)propanoic acid, particularly in complex matrices. Its high sensitivity and selectivity allow for the detection and quantification of the analyte even at very low concentrations.

Methodology: The analysis typically involves a reverse-phase liquid chromatography (RP-LC) separation followed by detection using a tandem mass spectrometer. Due to the carboxylic acid functional group, which can exhibit poor retention on standard C18 columns and suboptimal ionization, derivatization is often employed. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline, in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to convert the carboxylic acid into a less polar and more easily ionizable derivative. nih.gov

The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. unimi.it Detection by tandem mass spectrometry, typically using electrospray ionization (ESI) in negative ion mode for the underivatized acid or positive mode for certain derivatives, provides excellent selectivity. researchgate.netnih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion or an adduct) is selected and fragmented, and a characteristic product ion is monitored for quantification. unimi.it

Research Findings: LC-MS/MS methods have been successfully developed for a wide range of carboxylic acids in various biological matrices, including plasma, feces, and ruminal fluid. nih.govresearchgate.net These methods demonstrate excellent linearity over several orders of magnitude and can achieve limits of detection in the low ng/mL to pg/mL range. unimi.itresearchgate.net For instance, the analysis of structurally similar compounds has shown that derivatization can significantly improve ionization efficiency and chromatographic retention. nih.gov The use of stable isotope-labeled internal standards is crucial to compensate for matrix effects and variations in ionization efficiency, ensuring high accuracy and precision. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Derivatized Carboxylic Acid

| Parameter | Condition |

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% to 95% B over 5 minutes |

| Column Temperature | 35 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | Specific m/z of precursor ion > product ion |

| Declustering Potential (DP) | Analyte-dependent (e.g., -35 eV) |

| Collision Energy (CE) | Analyte-dependent (e.g., -16 eV) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com Since this compound is a non-volatile solid, derivatization is required to convert it into a thermally stable and volatile compound suitable for GC analysis.

Methodology: The most common derivatization approach for carboxylic acids is esterification. This can be achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester. This derivative, methyl 2-methyl-2-(4-phenylphenyl)propanoate, is significantly more volatile. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 type column). orgsyn.org The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. researchgate.net

As the separated components elute from the column, they enter the mass spectrometer, which is typically an electron ionization (EI) source. EI causes fragmentation of the molecule, producing a unique mass spectrum that serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries like NIST. thepharmajournal.com

Research Findings: GC-MS is widely used for the identification of a vast array of organic compounds in complex mixtures, including environmental and biological samples. kau.edu.sa The analysis of various propanoic acid esters has been documented, showcasing the technique's ability to separate isomers and provide detailed structural information based on fragmentation patterns. thepharmajournal.com For methyl 2-methyl-2-(4-phenylphenyl)propanoate, characteristic fragments would be expected from the loss of the methoxycarbonyl group and cleavages within the biphenyl (B1667301) structure, providing confirmation of its identity.

Table 2: Typical GC-MS Operating Conditions for Analysis of Volatile Esters

| Parameter | Condition |

| Gas Chromatography | |

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at 1 mL/min |